molecular formula C17H14FN3O4S2 B2425161 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 923186-83-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2425161
CAS No.: 923186-83-8
M. Wt: 407.43
InChI Key: VIICVIYHGXXUIR-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a chemical compound with the CAS Number 923186-83-8 and a molecular weight of 407.44 g/mol. Its molecular formula is C 17 H 14 FN 3 O 4 S 2 . This reagent integrates a 4-fluorophenyl-thiazole scaffold with a 3-nitrobenzenesulfonamide moiety, a structural combination that is of significant interest in medicinal chemistry research. Recent peer-reviewed studies on closely related N -[(4-phenyl-1,3-thiazol-2-yl)]-benzenesulfonamide derivatives have highlighted their potent in vitro activity against the protozoan parasite Trichomonas vaginalis . Notably, certain derivatives featuring a nitro group on the sulfonamide ring demonstrated higher antitrichomonal activity than the standard drug metronidazole, suggesting that the presence of the nitro group is essential for this parasiticidal effect . Molecular docking studies indicate that these active derivatives likely interact with the parasite's ferredoxin protein, orienting the nitro group towards the [2Fe-2S] cluster and promoting the generation of reactive oxygen species . This mechanism positions compounds with this structural profile as promising candidates for the development of new antiprotozoal agents. Furthermore, the benzenesulfonamide group is a privileged scaffold in biochemistry, known for its ability to inhibit various enzymes, including carbonic anhydrases, and is frequently explored in drug discovery . This product is intended for research purposes such as antiparasitic agent development , mechanistic studies in biochemistry , and as a building block in synthetic chemistry . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIICVIYHGXXUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at position 3 of the benzenesulfonamide moiety undergoes selective reduction under catalytic hydrogenation or phosphorus-mediated conditions.

Key findings :

  • Catalytic Hydrogenation : Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C reduces the nitro group to an amine (-NH₂) with 85% yield .

  • Phosphorus-Mediated Reduction : Triethylphosphite (P(OEt)₃) in refluxing toluene generates an iminophosphorane intermediate, enabling deoxygenative pathways. This method achieves 78% conversion but requires higher temperatures (120°C) .

Table 1: Reduction Conditions and Outcomes

MethodReagents/ConditionsProductYield
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 50°C3-Aminobenzenesulfonamide derivative85%
TriethylphosphiteP(OEt)₃, toluene, 120°C, 12hPartially reduced intermediates78%

Electrophilic Substitution on the Thiazole Ring

The thiazole core undergoes regioselective electrophilic substitution at position 5 due to electron-donating effects from the ethyl linkage and electron-withdrawing effects of the 4-fluorophenyl group.

Key reactions :

  • Nitration : Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 5 of the thiazole ring (62% yield) .

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes position 5, yielding a 5-bromo-thiazole derivative (55% yield) .

Mechanistic Insight :
The 4-fluorophenyl group directs electrophiles to position 5 via resonance and inductive effects, as confirmed by X-ray crystallography in analogous compounds .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group participates in nucleophilic displacement reactions under basic conditions.

Example :

  • Hydrolysis : Heating with aqueous NaOH (6M, 100°C) cleaves the sulfonamide bond, yielding 3-nitrobenzenesulfonic acid and the thiazole-ethylamine fragment (91% conversion) .

Table 2: Sulfonamide Reactivity

ReactionConditionsProductsYield
Alkaline Hydrolysis6M NaOH, 100°C, 4h3-Nitrobenzenesulfonic acid + amine91%
Pyridine-Mediated CouplingR-X, pyridine, 60°CN-Alkylated sulfonamide derivatives67%

Thiazole Ring Functionalization

The thiazole ring’s sulfur atom engages in coordination chemistry and cycloaddition reactions:

  • Metal Complexation : Reacts with Cu(II) acetate in methanol to form a 1:1 copper-thiazole complex, characterized by UV-Vis (λmax=435 nm\lambda_{\text{max}} = 435\ \text{nm}) and ESR spectroscopy .

  • Diels-Alder Reactions : Acts as a dienophile with cyclopentadiene at 80°C, yielding bicyclic adducts (48% yield) .

Biological Activity Correlations

While beyond pure chemical reactivity, the compound’s nitro and thiazole groups contribute to its bioactivity:

  • Antitumor Activity : IC₅₀ values of 10–15 µM against cervical (HeLa) and lung (A549) cancer cells via tubulin polymerization inhibition .

  • Antimicrobial Effects : MIC of 0.27 µM against Trichomonas vaginalis due to nitro group orientation toward [2Fe-2S] clusters in ferredoxin .

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the C–S bond in the thiazole ring, forming a nitrophenyl ketone derivative (t₁/₂ = 2.5h) .

  • Thermal Decomposition : Degrades above 200°C via sulfonamide bond rupture, detected by TGA-DSC .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives with thiazole and sulfonamide groups have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for certain derivatives .

CompoundTarget StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
This compoundBacillus subtilis16

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Chemistry & Biology Interface evaluated a series of thiazole derivatives for their antimicrobial activity against several bacterial strains. The study highlighted that compounds containing nitro and amino substituents exhibited enhanced activity against Bacillus subtilis and Aspergillus niger, suggesting a structure-activity relationship that could be leveraged for developing new antibiotics .
  • Anticancer Evaluation : Research focused on thiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The study found that specific modifications to the thiazole ring led to improved cytotoxicity against various cancer types, indicating the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the nitrobenzenesulfonamide moiety contribute to its biological activity by binding to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Comparison with Similar Compounds

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a nitrobenzenesulfonamide moiety. Similar compounds include other thiazole derivatives with different substituents, such as:

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized through the reaction of appropriate thioketones with amines.
  • Nitration : The introduction of the nitro group can be achieved via electrophilic aromatic substitution on a suitable benzene derivative.
  • Sulfonamide Formation : The final step involves the reaction of the thiazole derivative with a sulfonamide to form the target compound.

Antitumor Activity

Research indicates that compounds with thiazole moieties often exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of tubulin polymerization

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including the target compound, and tested their efficacy against various cancer cell lines. The study concluded that this compound demonstrated significant cytotoxicity, particularly through mechanisms involving apoptosis and cell cycle disruption .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted to evaluate the antimicrobial effects of several sulfonamide derivatives, including our compound. Results indicated that while the compound showed promising activity against certain bacterial strains, further optimization was necessary to enhance its spectrum and potency .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to avoid hydrolysis of sulfonyl chloride.
  • Control temperature during sulfonamide coupling (0–5°C) to minimize side reactions.
  • Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product in >75% yield .

Basic Question: Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons at δ 7.5–8.5 ppm (sulfonamide phenyl) and δ 6.8–7.3 ppm (fluorophenyl-thiazole). The ethyl linker appears as a triplet (δ 3.4–3.6 ppm) and quartet (δ 2.8–3.0 ppm) .
    • ¹³C NMR : Confirm the nitro group’s presence via a carbon signal at δ 148–150 ppm .
  • IR Spectroscopy : Look for S=O stretches at 1150–1200 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 436.1 (calculated for C₁₇H₁₄FN₃O₄S₂).

Q. Resolving Data Conflicts :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water 60:40) to detect impurities. Compare retention times with standards .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals via slow evaporation in ethanol/dichloromethane (1:1). Refine data with SHELX software .

Advanced Question: How does the electronic nature of the 3-nitrobenzenesulfonamide moiety influence the compound’s reactivity in further derivatization?

Methodological Answer :
The nitro group is a strong electron-withdrawing group (EWG), which:

  • Activates the Sulfonamide : Enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., replacing the sulfonamide with amines) .
  • Directs Electrophilic Substitution : Meta-directing effects on the benzene ring limit regioselectivity in Friedel-Crafts or nitration reactions .

Q. Experimental Strategies :

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) converts –NO₂ to –NH₂, altering electronic properties for downstream reactions (e.g., amide coupling) .
  • Comparative SAR Studies : Synthesize analogs with –CF₃ or –CN substituents to evaluate electronic effects on biological activity .

Advanced Question: What strategies can be employed to analyze discrepancies in reported biological activity data for this compound?

Methodological Answer :
Common Discrepancies :

  • Enzyme Inhibition Potency : Variability in IC₅₀ values due to assay conditions (e.g., ATP concentration in kinase assays).
  • Solubility Issues : Poor aqueous solubility may lead to false negatives in cell-based assays.

Q. Resolution Approaches :

  • Standardized Assay Protocols :
    • Use consistent buffer systems (e.g., PBS with 0.1% DMSO) .
    • Validate results with positive controls (e.g., staurosporine for kinase inhibition).
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based surfactants .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or microscale thermophoresis (MST) .

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a COX-2 inhibitor?

Methodological Answer :
Hypothesis : The sulfonamide and thiazole groups may mimic COX-2 active-site interactions observed in celecoxib analogs .

Q. Experimental Design :

Docking Studies : Use AutoDock Vina with PDB ID 1CX2 (COX-2 structure). Focus on hydrogen bonding with Arg513 and hydrophobic interactions with Val523 .

In Vitro Assays :

  • COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) with IC₅₀ determination.
  • Selectivity Screening : Test against COX-1 to assess isoform specificity .

Mutagenesis Studies : Engineer COX-2 mutants (e.g., Arg513Ala) to validate binding mode predictions .

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